4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Overview
Description
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a sulfonyl group and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized via the reaction of phenylboronic acid with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where the phenylboronic acid intermediate is treated with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated phenylboronic acid is reacted with ethylpiperazine under suitable conditions, such as heating in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Biaryl compounds.
Scientific Research Applications
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with diols.
Medicine: Investigated for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug development and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or reacting with other chemical species in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the sulfonyl and ethylpiperazine groups, making it less versatile in certain applications.
4-Sulfonylphenylboronic Acid: Contains the sulfonyl group but lacks the ethylpiperazine moiety, limiting its potential interactions.
4-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic Acid: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.
Uniqueness
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is unique due to the presence of both the sulfonyl and ethylpiperazine groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for versatile interactions and makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOKACGLGJGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198274 | |
Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-70-2 | |
Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486422-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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